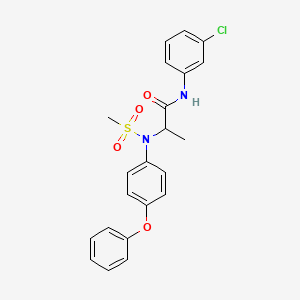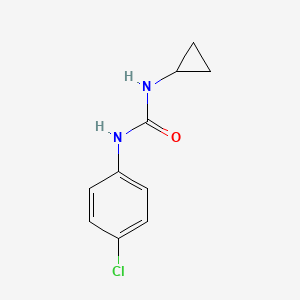
N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
Übersicht
Beschreibung
N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide, commonly referred to as CPMA, is a chemical compound that has been extensively researched in the field of medicinal chemistry. CPMA is a small molecule that has shown promising results in treating various diseases and disorders. In
Wirkmechanismus
The exact mechanism of action of CPMA is not fully understood. However, studies have shown that CPMA inhibits the activity of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of inflammatory prostaglandins. CPMA also inhibits the activity of protein kinase C (PKC) enzymes, which play a crucial role in cell signaling pathways. These actions of CPMA are thought to contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
CPMA has been shown to have several biochemical and physiological effects. Studies have shown that CPMA reduces the production of inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation. CPMA also reduces the production of reactive oxygen species (ROS), which are known to cause cellular damage. Additionally, CPMA has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CPMA has several advantages as a research tool. It is a small molecule that can be easily synthesized in the laboratory. CPMA has also been shown to have low toxicity in animal studies. However, the limitations of CPMA include its low solubility in water, which can make it difficult to administer in vivo. Additionally, CPMA has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research of CPMA. One potential direction is to study the potential use of CPMA in combination with other drugs for the treatment of cancer. Another direction is to study the potential use of CPMA in treating other inflammatory diseases such as osteoarthritis and inflammatory bowel disease. Additionally, future research could focus on improving the solubility of CPMA in water to enhance its efficacy in vivo.
Conclusion:
CPMA is a promising chemical compound that has shown potential therapeutic applications in various diseases and disorders. Its anti-inflammatory, analgesic, and anti-cancer properties make it a valuable research tool for the development of new drugs. However, further research is needed to fully understand the mechanism of action of CPMA and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
CPMA has been extensively researched for its potential therapeutic applications in various diseases and disorders. Several studies have shown that CPMA has anti-inflammatory, analgesic, and anti-cancer properties. CPMA has been studied for its potential use in treating diseases such as rheumatoid arthritis, cancer, and neuropathic pain.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16(22(26)24-18-8-6-7-17(23)15-18)25(30(2,27)28)19-11-13-21(14-12-19)29-20-9-4-3-5-10-20/h3-16H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQBAKANKUJXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-imino-2-[(2-methylphenoxy)methyl]-6-(3-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4016599.png)
![3,5-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrrole-2-carboxamide](/img/structure/B4016608.png)
![1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4016612.png)
![4-[3-(2-furyl)propanoyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B4016613.png)

![N-[5-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4016628.png)

![ethyl 1-[N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4016642.png)
![2-methoxy-4-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate](/img/structure/B4016650.png)
![N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B4016656.png)
![2-[(4-methyl-1-piperidinyl)carbonyl]-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B4016666.png)
![5-[4-(1,3-benzodioxol-5-ylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B4016681.png)
![1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4016690.png)
![5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4016696.png)